Product packaging for 3-deuterio-3H-diazirine(Cat. No.:)

3-deuterio-3H-diazirine

Cat. No.: B13836185
M. Wt: 43.046 g/mol
InChI Key: GKVDXUXIAHWQIK-MICDWDOJSA-N
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Description

3-Deuterio-3H-diazirine is a deuterium-labeled analog of the foundational diazirine photoaffinity label, specifically designed for advanced mechanistic studies in chemical biology and drug discovery. Diazirines are prized as compact, stable, and highly effective photoreactive crosslinkers that, upon irradiation with UV light (typically 350-360 nm), form a highly reactive carbene intermediate. This carbene can insert indiscriminately into C-H, N-H, and O-H bonds, creating a covalent link between a molecular probe and its biological target (e.g., a protein, enzyme, or nucleic acid). This process is fundamental for capturing transient molecular interactions, mapping binding sites, and identifying unknown receptors . The key research value of this deuterated version lies in its application as a mechanistic probe. Deuterium labeling is a powerful tool for investigating the precise reaction pathways of diazirine photochemistry. Studies have employed deuterium labeling, such as conducting photolyses in methanol-d, to trace the formation of reaction products and quantify the contribution of the direct carbene insertion mechanism versus alternative pathways involving diazo or diazonium ion intermediates . This is critical for refining the interpretation of photoaffinity labeling data, as the carbene pathway leads to extremely fast, proximity-dependent labeling, while diazonium ion mechanisms can result in a larger "labeling radius" and different chemoselectivity, potentially modifying carboxylic acid residues . By using this compound, researchers can gain deeper insights into these processes, ultimately improving the design and reliability of photoaffinity probes. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for human, veterinary, or household use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2N2 B13836185 3-deuterio-3H-diazirine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CH2N2

Molecular Weight

43.046 g/mol

IUPAC Name

3-deuterio-3H-diazirine

InChI

InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D

InChI Key

GKVDXUXIAHWQIK-MICDWDOJSA-N

Isomeric SMILES

[2H]C1N=N1

Canonical SMILES

C1N=N1

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies

Conventional Synthetic Routes to 3H-Diazirines

The foundational methods for the synthesis of the 3H-diazirine ring system primarily involve the transformation of ketones or the use of amidine precursors through the Graham reaction. These routes provide the framework upon which deuterium (B1214612) labeling strategies are built.

A widely employed method for the synthesis of 3H-diazirines begins with a ketone precursor. This multi-step process typically involves the conversion of the ketone to a diaziridine, which is subsequently oxidized to the desired 3H-diazirine.

The general sequence is as follows:

Formation of an Oxime Derivative: The ketone is first reacted with hydroxylamine (B1172632) or a derivative to form an oxime. This is often followed by conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate.

Amination and Cyclization: The activated oxime is then treated with ammonia. This leads to an intramolecular cyclization to form the corresponding diaziridine.

Oxidation: The final step is the oxidation of the diaziridine to the 3H-diazirine. Common oxidizing agents for this transformation include silver oxide (Ag₂O), iodine in the presence of a base like triethylamine (B128534) (I₂/Et₃N), or t-butyl hypochlorite (B82951) (t-BuOCl). nih.govmdpi.com

This synthetic pathway is versatile and can be adapted for a wide range of substituted ketones, making it a primary choice for the introduction of isotopic labels by starting with an appropriately labeled ketone. nih.gov

An alternative and powerful method for the synthesis of 3H-diazirines is the Graham reaction. wikipedia.org This reaction proceeds from an amidine precursor and involves oxidation with a hypohalite reagent, such as sodium hypochlorite or t-butyl hypochlorite, to yield a 3-halodiazirine.

The key features of the Graham reaction are:

Amidine Precursor: The reaction starts with an amidine, which can often be prepared from the corresponding nitrile via the Pinner reaction. researchgate.net

Oxidative Cyclization: The amidine is treated with a hypohalite, leading to the formation of a 3-halodiazirine intermediate.

Nucleophilic Displacement: The halogen atom on the diazirine ring is susceptible to nucleophilic displacement. This allows for the introduction of various functional groups, or in the context of this article, a deuterium atom via a deuteride (B1239839) source.

This method is particularly useful for producing diazirines with specific substituents at the 3-position.

Specific Approaches for 3-deuterio-3H-Diazirine Synthesis

The synthesis of this compound requires the specific and controlled introduction of a deuterium atom. This is primarily achieved by utilizing deuterated precursors in the conventional synthetic routes.

Achieving stereoselectivity in the placement of the deuterium atom at the C3 position of the diazirine ring is a significant challenge. Since there are no direct methods for the stereoselective deuteration of a pre-formed diazirine ring, the stereochemistry must be established during the synthesis of the precursor, typically a deuterated ketone.

Several strategies for the asymmetric synthesis of chiral deuterated compounds can be adapted for this purpose:

Asymmetric Reduction of α-Deutero Ketones: One approach involves the asymmetric reduction of a prochiral ketone that has been deuterated at the α-position.

Enantioselective Deuteration of Enolates: Chiral catalysts can be used to mediate the enantioselective deuteration of a ketone enolate, establishing a chiral center at the deuterated carbon.

Biocatalytic Deuteration: Enzymatic methods, for instance, using ketoreductases, can offer high enantioselectivity in the reduction of deuterated ketones. youtube.com

While these methods have been developed for ketones and other carbonyl compounds, their application to the synthesis of stereospecifically deuterated ketone precursors for diazirine synthesis is a logical extension. The chirality is introduced in the ketone, and this stereocenter is then carried through the subsequent steps of diazirine formation.

The most direct strategy for the synthesis of this compound is the use of a ketone precursor that is already deuterated at the desired position. The synthesis of such precursors is well-established.

α-Deuteration of Ketones: A common method for preparing α-deuterated ketones is through base- or acid-catalyzed hydrogen-deuterium exchange with a deuterium source, typically deuterium oxide (D₂O). rsc.orgresearchgate.net Various catalysts can be employed to facilitate this exchange with high efficiency. researchgate.netnih.gov

Catalyst/ReagentDeuterium SourceSubstrate ScopeDeuteration EfficiencyReference
B(C₆F₅)₃D₂OBioactive carbonyl compoundsUp to >98% nih.gov
[Ph₃C]⁺[B(C₆F₅)₄]⁻D₂OKetones, including bioactive moleculesUp to 99% rsc.org
BaOD₂OKetones, sulfones, sulfoxides, nitrilesHigh researchgate.net
PyrrolidineD₂OBioactive ketones (e.g., ondansetron)High nih.gov
Copper-catalyzed deacylationD₂OKetonesDegree-controlled (mono-, di-, tri-deuteration) nih.gov

Once the deuterated ketone is synthesized, it can be converted to this compound using the standard synthetic sequence described in section 2.1.1.

For the Graham reaction, a deuterated amidine precursor would be required. This could potentially be synthesized from a deuterated nitrile.

Advanced Synthetic Developments and Methodological Improvements

Recent advancements in the synthesis of diazirines have focused on improving efficiency, scalability, and functional group tolerance, with a notable shift towards one-pot procedures. mdpi.comnih.gov

One-Pot Syntheses: To overcome the often low yields and tedious procedures of the conventional multi-step synthesis from ketones, one-pot methods have been developed. mdpi.comnih.gov These protocols often involve the in situ formation of the diaziridine intermediate, which is then directly oxidized to the diazirine without isolation. mdpi.com For example, a base-mediated one-pot synthesis of aliphatic diazirines from ketones, hydroxylamine-O-sulfonic acid, and a base like potassium hydroxide (B78521) has been reported to be efficient and scalable. mdpi.comnih.gov

Another advanced one-pot, metal-free method allows for the conversion of unprotected amino acids to terminal diazirines using phenyliodonium (B1259483) diacetate (PIDA) and ammonia. nih.govorganic-chemistry.org This approach is tolerant of a wide range of functional groups and can be performed on a multigram scale. nih.gov

Photochemistry and Thermochemistry of 3 Deuterio 3h Diazirine

Photolytic Decomposition Pathways

Upon absorption of ultraviolet (UV) light, 3-deuterio-3H-diazirine is promoted to an electronically excited state, from which several competing decay processes occur. thieme-connect.com The primary photolytic events are the formation of a deuterated carbene and isomerization to a deuterated diazo compound. thieme-connect.comresearchgate.netnih.gov

The hallmark of diazirine photochemistry is the efficient generation of carbenes, highly reactive divalent carbon species. researchgate.netnih.gov For this compound, UV irradiation cleaves the C-N bonds, releasing a molecule of nitrogen and producing deuterated methylene (B1212753), a carbene. This process is foundational for applications like photoaffinity labeling. researchgate.net

The presence of deuterium (B1214612) at the carbon center can significantly influence the efficiency of carbene generation. Studies on related deuterated diazirines have shown that isotopic substitution can suppress competing side reactions. For instance, in the photolysis of 3,3-dimethyldiazirine, deuteration was found to reduce the rate of a competing α-hydrogen migration that occurs concurrently with nitrogen extrusion from the excited state. islandscholar.ca This suppression of the rearrangement pathway leads to a higher quantum yield of the corresponding carbene. islandscholar.ca Similarly, photolysis of a tetra-deuterated alkyl diazirine resulted in a different product distribution compared to its non-deuterated counterpart, indicating that deuteration can direct the decomposition pathway and potentially enhance the yield of carbene-derived products. nih.gov

Diazirine AnalogueConditionEffect of DeuterationReference
3,3-dimethyldiazirine-d6PhotolysisReduces 1,2-H migration in the excited state, increasing the yield of dimethylcarbene-d6. islandscholar.ca
Tetra-deuterated alkyl diazirinePhotolysisIncreased yield of ketone (quenching product) and decreased yield of olefin (rearrangement product). nih.gov

A significant photochemical pathway that competes with carbene formation is the isomerization of the diazirine ring to its linear, more stable diazo isomer. thieme-connect.comnih.gov Upon irradiation, this compound can rearrange to form deuterated diazomethane (B1218177). This diazo compound is itself photoactive and can subsequently decompose upon further irradiation to yield the same deuterated carbene intermediate. thieme-connect.comnih.gov

For many alkyl diazirines, the isomerization to a diazo intermediate is a primary process. nih.gov This intermediate can be sufficiently long-lived to participate in its own distinct chemical reactions before converting to a carbene. nih.gov Advanced techniques like hyperpolarized NMR spectroscopy have been instrumental in detecting and characterizing these unstable diazo intermediates. In one study, the photoisomerization of a ¹⁵N₂-labeled and deuterated silyl-ether-substituted diazirine was monitored, confirming the formation and measuring the lifetime of the corresponding diazo compound. acs.org The reversible nature of this isomerization has also been noted, with diazirine being formed from the photolysis of diazomethane in a nitrogen matrix. researchgate.net

The photochemistry of this compound is governed by the behavior of its electronically excited states. Absorption of a UV photon promotes the molecule to the first excited singlet state (S₁). thieme-connect.comacs.org From this S₁ state, the molecule can decay through several competing channels:

Fluorescence: Emission of a photon to return to the ground state (S₀). thieme-connect.com

Carbene Formation: Extrusion of N₂ to form a singlet carbene. thieme-connect.comislandscholar.ca

Isomerization: Rearrangement to the corresponding diazo compound. thieme-connect.com

Direct Rearrangement: A concerted reaction involving hydrogen/deuterium migration and nitrogen extrusion to form an alkene directly from the excited state. islandscholar.ca

Studies on deuterated diazirines have revealed a significant kinetic isotope effect (KIE) on the lifetime of the S₁ excited state. The KIE is the ratio of the rate constant for the non-deuterated compound to the deuterated one (kH/kD). For 3-trideuteromethyl-3-phenyl diazirine, a KIE was observed on the S₁ lifetime in nonpolar solvents like cyclohexane, but not in polar solvents like acetonitrile. acs.org This solvent-dependent KIE provides strong evidence that the excited state is highly polarized and that a nih.govacs.org-hydrogen shift is a key decay pathway that is slowed by deuterium substitution. acs.org

CompoundSolventS₁ Lifetime (τ₂)Kinetic Isotope Effect (kH/kD)Reference
3-methyl-3-phenyl diazirine (PhCN₂CH₃)Cyclohexane29 ± 2 ps1.7 ± 0.2 acs.org
3-trideuteromethyl-3-phenyl diazirine (PhCN₂CD₃)Cyclohexane48 ± 4 ps
3-methyl-3-phenyl diazirine (PhCN₂CH₃)Acetonitrile116 ± 5 ps1.0 ± 0.1 acs.org
3-trideuteromethyl-3-phenyl diazirine (PhCN₂CD₃)Acetonitrile115 ± 8 ps

Thermal Decomposition Mechanisms

Heating this compound also leads to the elimination of nitrogen, but the mechanisms can be distinct from the photolytic pathways. The thermal decomposition pathways are highly dependent on the substituents on the diazirine ring. nih.gov

The thermal decomposition of diazirines is a well-known method for generating carbenes. islandscholar.ca Studies on various substituted diazirines, such as phenylchlorodiazirine and 3-chloro-3-methyldiazirine, indicate that the reaction proceeds via a carbene intermediate. nih.govrsc.org Some theoretical and experimental evidence suggests that the decomposition may not be a simple one-step process but may involve a transient carbene-nitrogen complex as an intermediate. nih.gov This complex can then either collapse to form a free carbene or rearrange to a diazo compound. nih.gov

For this compound, it is expected that the primary thermal reaction is the formation of deuterated methylene. Based on fundamental principles, the C-D bond is stronger than the C-H bond. Therefore, any thermal rearrangement pathway that involves the cleavage of this bond would have a higher activation energy and thus be slower than the corresponding rearrangement in the non-deuterated molecule. This could potentially make the relative yield of carbene higher in the thermolysis of the deuterated species compared to the non-deuterated one, although specific experimental studies on the thermolysis of this compound are not widely reported.

Besides carbene formation, thermal decomposition can also result in molecular rearrangements. These can occur either directly from the diazirine molecule or from the carbene intermediate after it is formed.

In some cases, rearrangement can occur in a concerted fashion with nitrogen loss, bypassing a free carbene intermediate entirely. For example, the thermolysis of phenyl-n-butyldiazirine yields a significant amount of (E)-1-phenyl-1-pentene through a direct rearrangement. nih.gov

More commonly, the initially formed carbene undergoes subsequent rapid rearrangement. The most frequent rearrangement for simple carbenes is a 1,2-hydride shift, which in the case of deuterated methylene would be a 1,2-deuteride shift. Isotopic labeling is a classic tool for elucidating these pathways. beilstein-journals.org Recent work on highly reactive cage alkyl carbenes generated from α-deuterated diazirine precursors has shown that deuterium substitution can significantly alter the product ratio between a nih.govacs.org-hydride shift and an intramolecular C-H insertion. acs.org This demonstrates that the kinetic isotope effect can be used to control the selectivity between competing rearrangement pathways of the carbene intermediate. acs.org

Mechanistic Investigations of Carbene Reactivity from 3 Deuterio 3h Diazirine

Nature and Spin States of Carbene Intermediates

The photolytic or thermolytic decomposition of 3-deuterio-3H-diazirine generates a carbene, a highly reactive intermediate with a neutral divalent carbon atom. wikipedia.org The electronic structure of this carbene dictates its reactivity, existing in either a singlet or triplet spin state. wikipedia.orglibretexts.org Diazirines are known to be reliable sources for generating carbenes, which can be activated by heat or light. researchgate.netnih.gov

The formation of the carbene from the diazirine precursor occurs through the elimination of nitrogen gas. wikipedia.org Computational studies have shown that upon photoexcitation, both 3H-diazirine and its isomer, diazomethane (B1218177), can lead to the formation of methylene (B1212753) in its lower singlet state on a very short timescale. nih.gov

Singlet Carbene Reactivity and Stereoselectivity

Singlet carbenes, with their paired electrons, generally undergo concerted reactions. wikipedia.orglibretexts.orglibretexts.org This means that the reaction occurs in a single step, without the formation of an intermediate. A key characteristic of singlet carbene reactions is their stereospecificity. libretexts.orglibretexts.org For example, the reaction of a singlet carbene with a cis-alkene will yield a cis-substituted cyclopropane (B1198618), while reaction with a trans-alkene will produce the trans-cyclopropane. wikipedia.orglumenlearning.com This retention of stereochemistry is a hallmark of the concerted pathway followed by singlet carbenes. libretexts.org

The reactivity of singlet carbenes can be influenced by substituents. They can act as electrophiles or nucleophiles depending on the nature of the groups attached to the carbene carbon. libretexts.org In the context of this compound, the resulting deuterated carbene provides a probe to study these reactions in detail. The presence of deuterium (B1214612) can influence reaction rates, an effect known as a kinetic isotope effect, which can provide further insight into the transition state of the reaction.

Triplet Carbene Reactivity and Pathways

In contrast to singlet carbenes, triplet carbenes possess two unpaired electrons and behave as diradicals. wikipedia.orglibretexts.org Their reactions are typically stepwise, involving radical intermediates. libretexts.orglibretexts.org This stepwise mechanism means that reactions of triplet carbenes are generally stereoselective rather than stereospecific. libretexts.orglibretexts.org

The intersystem crossing (ISC) from a singlet carbene to a more stable triplet state can compete with the singlet carbene's reactions. irb.hr The presence of deuterium in the carbene generated from this compound can potentially influence the rate of this intersystem crossing. Triplet carbenes can undergo various reactions, including insertions into C-H and C-C bonds, cycloadditions, and rearrangements. numberanalytics.com The isolation of certain products, such as ketones formed in the presence of oxygen, can be indicative of a triplet carbene intermediate. researchgate.netirb.hr

Intramolecular Rearrangement Reactions

Carbenes generated from this compound are highly prone to intramolecular rearrangements, which are often driven by the desire to achieve a more stable electronic configuration. The deuterium label is instrumental in tracking the movement of atoms during these rearrangements.

C-H Insertion Reactions and Ring Formations

One of the most common intramolecular reactions of carbenes is the insertion into a carbon-hydrogen bond. libretexts.org In the case of carbenes generated from substituted diazirines, this can lead to the formation of new rings. For instance, the intramolecular C-H insertion of 2-alkoxyphenylcarbene leads to the formation of 2,3-dihydrobenzofurans. oup.com The mechanism of this insertion can be either a concerted process for singlet carbenes or a stepwise hydrogen abstraction-recombination pathway for triplet carbenes. oup.com The use of this compound allows for the study of kinetic isotope effects in these insertion reactions, providing evidence for the nature of the transition state.

Studies on adamantanylidenes generated from the corresponding diazirines have shown that intramolecular 1,3-C-H insertions are a key rearrangement pathway, leading to the formation of strained polycyclic products like 2,4-dehydroadamantane. researchgate.net

Skeletal Rearrangements and Vinyl Shifts

Carbenes can undergo complex skeletal rearrangements. A notable example is the 1,2-shift, a type of rearrangement where an atom or group migrates from an adjacent atom to the carbene carbon. numberanalytics.com In certain systems, a vinyl group can migrate, leading to a rearranged alkene. For example, rearrangements of bridged carbenes can result in products formed via an alkyl shift or a vinyl shift, depending on the carbene's structure. researchgate.net The deuterium atom in the carbene from this compound serves as a crucial marker to follow these intricate atomic reorganizations.

Influence of Ring Strain on Rearrangements

Ring strain within the molecule containing the carbene can significantly influence the course of intramolecular rearrangements. archive.org The relief of this strain can be a powerful driving force for a particular reaction pathway. For instance, in strained systems, the activation barrier for a 1,3-hydrogen migration can be high due to the large amount of ring strain in the transition state. This can lead to the carbene being relatively long-lived and favoring other rearrangement pathways with lower activation energies. researchgate.net

Computational studies have shown that the geometry of the carbene and the transition states for various rearrangement pathways are critical in determining the product distribution. researchgate.net For example, the rearrangement of adamantylidene to 2,4-dehydroadamantane via a 1,3-H shift is favored over other potential rearrangements due to a lower activation barrier. researchgate.net

Intermolecular Reactions and Trapping Studies

Intermolecular reactions, which involve the interaction of the carbene with other molecules, are crucial for understanding its synthetic utility and intrinsic reactivity. britannica.com Trapping studies, where the carbene is intercepted by various reagents, provide direct evidence for its formation and shed light on its electronic nature (singlet vs. triplet state).

The addition of carbenes to olefins to form cyclopropanes is a cornerstone of carbene chemistry. numberanalytics.com Carbenes generated from diazirines readily participate in these reactions. britannica.comnih.gov The stereochemistry of the resulting cyclopropane can offer insights into the spin state of the reacting carbene. Singlet carbenes typically add to alkenes in a concerted step, preserving the stereochemistry of the olefin. libretexts.org In contrast, triplet carbenes often react in a stepwise manner, leading to a mixture of diastereomers. libretexts.org

Biocatalytic systems have also been developed for cyclopropanation reactions using diazirine precursors. For instance, an evolved variant of Aeropyrum pernix protoglobin (ApePgb) was shown to catalyze the cyclopropanation of styrene (B11656) using 3-phenyl-3H-diazirine, yielding the corresponding cyclopropane with a notable preference for the cis isomer. whiterose.ac.uk

Table 1: Enzyme-Catalyzed Cyclopropanation with 3-phenyl-3H-diazirine

Carbene Acceptor Product Yield (%) Diastereomeric Ratio (cis:trans)

Data sourced from reference whiterose.ac.uk

The use of this compound in these reactions allows for the study of kinetic isotope effects on the cyclopropanation mechanism, helping to elucidate the nature of the transition state.

Carbenes are known to insert into various X-H bonds, including N-H and O-H bonds, a reaction of significant synthetic importance for creating new carbon-heteroatom bonds. rsc.orgescholarship.org Singlet carbenes are generally thought to undergo insertion into X-H bonds in a concerted manner, often involving the formation of an ylide intermediate through interaction with the heteroatom's lone pair electrons. oup.comnih.gov

Studies using 3-phenyl-3H-diazirine with an ApePgb enzyme variant demonstrated successful N-H insertion into aniline, although with lower yields compared to cyclopropanation. whiterose.ac.uk This highlights the competition between different reaction pathways available to the carbene intermediate.

Table 2: ApePgb-Catalyzed Carbene Insertion Reactions

Carbene Source Substrate Product Type Yield (%)
3-phenyl-3H-diazirine Aniline N-H Insertion 15

Data sourced from reference whiterose.ac.uk

The photolysis of diazirines in the presence of alcohols or amines leads to the corresponding O-H and N-H insertion products. The deuteration at the carbene center in this compound is instrumental in mechanistic studies, particularly for determining kinetic isotope effects which can help distinguish between a concerted insertion and a stepwise radical abstraction-recombination pathway.

In the absence of efficient trapping agents, carbenes can undergo dimerization to form alkenes. britannica.comlibretexts.org This is often an undesired side reaction but can be a primary pathway under certain conditions. libretexts.org For example, the carbene generated from 3-chloro-3-phenyl-3H-diazirine can dimerize, among other reactions. nih.gov

Furthermore, carbenes derived from diazo compounds, and by extension diazirines, can be polymerized. Controlled carbene polymerization has been achieved using specific palladium-based initiators, yielding polyolefins with well-defined structures. osti.gov These studies suggest a dinuclear catalytic mechanism. While specific studies on the polymerization of carbenes from this compound are not prevalent, the fundamental principles of carbene reactivity suggest that such pathways are possible and that isotopic labeling could be a valuable tool for mechanistic elucidation.

The reactivity of carbenes can be modulated by the presence of Lewis acids. escholarship.orgnih.gov Lewis acids can interact with the diazirine or the resulting carbene, influencing the reaction pathway. For instance, reactions of diazirines with aluminum chloride can mediate carbene generation. escholarship.org In some cases, the combination of a Lewis acid and an N-heterocyclic carbene (NHC) can lead to cooperative catalysis, enabling highly stereoselective transformations. nih.govmdpi.com

The reaction of N-heterocyclic carbenes with the trityl cation, a Lewis acid, has been shown to proceed via single electron transfer (SET), involving the formation of a carbene radical cation and the trityl radical. epfl.ch This indicates that reactions between carbenes and Lewis acids are not always simple two-electron processes. The use of this compound in such systems could help probe the involvement of C-H (or C-D) bond cleavage in these complex, electron-transfer-mediated pathways.

Isotopic Kinetic Effects on Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, revealing information about bond-breaking and bond-forming steps in the rate-determining transition state. nih.gov By comparing the reaction rates of a compound with its deuterated isotopologue, such as 3H-diazirine and this compound, one can infer the involvement of the C-H(D) bond in the mechanism.

A significant primary KIE (kH/kD > 1) is typically observed when a C-H bond is broken in the rate-limiting step. nih.gov For carbene reactions, this can help distinguish between different mechanistic possibilities. For example, in X-H insertion reactions, a large KIE would support a mechanism involving hydrogen abstraction by a triplet carbene, while a small or inverse KIE might be more consistent with a concerted insertion by a singlet carbene. oup.com

In the thermal rearrangement of 2-tolylcarbene, a large KIE was observed upon deuteration of the methyl group, which, along with the small temperature dependence of the rate, pointed towards a tunneling mechanism. oup.com Similarly, studies on enzyme-catalyzed reactions often utilize KIEs to probe mechanisms. nih.gov The deuteration of diazirines has been noted as a strategy to exploit kinetic isotope effects to improve reaction outcomes.

Role of Quantum Mechanical Tunneling in Heavy-Atom Transfers

Quantum mechanical tunneling (QMT) is a phenomenon where a particle can pass through a potential energy barrier that it classically lacks the energy to overcome. wikipedia.org While most familiar for light particles like electrons and protons, heavy-atom tunneling, involving atoms like carbon, is also a recognized, albeit less frequent, phenomenon. nih.govresearchgate.net

The study of carbene rearrangements at cryogenic temperatures has provided compelling evidence for heavy-atom QMT. For instance, the spontaneous cyclization of triplet syn-2-formyl-3-fluorophenylnitrene to a singlet benzisoxazole at 10-20 K showed temperature-independent kinetics, a hallmark of tunneling. nih.gov This reaction involves significant displacement of carbon and oxygen atoms.

In the context of carbenes generated from this compound, tunneling can play a crucial role in intramolecular rearrangements. The rearrangement of 2-tolylcarbene to o-quinodimethane is a classic example where deuteration of the migrating hydrogen led to a dramatic decrease in the reaction rate, indicating that hydrogen tunneling is a key part of the mechanism. oup.com While this is an example of hydrogen tunneling, it underscores the importance of QMT in carbene chemistry. The study of reactions involving the deuterated carbene from this compound, especially at low temperatures, could reveal instances where the entire deuterated carbene moiety or other heavy atoms participate in tunneling, further expanding our understanding of this non-classical reactivity. princeton.edu

Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds. For a molecule like 3-deuterio-3H-diazirine, which is often used as a precursor to the reactive intermediate deuterated diazomethane (B1218177) (carbene), advanced NMR techniques are invaluable.

The inherent low sensitivity of NMR can be a significant barrier when studying short-lived, low-concentration intermediates generated from this compound photolysis. Hyperpolarization techniques artificially boost nuclear spin polarization, leading to signal enhancements of several orders of magnitude. nih.gov

One prominent method is Signal Amplification by Reversible Exchange (SABRE), which uses para-hydrogen to transfer polarization to a substrate via a catalyst. york.ac.uk While direct hyperpolarization studies on this compound are not extensively documented, research on analogous ¹⁵N₂-labeled diazirines demonstrates the feasibility of this approach. nih.gov In these systems, ¹⁵N NMR signals were enhanced by up to 15,000-fold. nih.gov The photochemical isomerization of a hyperpolarized diazirine to its corresponding diazo-analogue has been successfully monitored, a process that allows for the NMR detection of the otherwise unstable diazo intermediate. acs.org

Studies on related molecules have shown that deuteration can be a beneficial strategy for extending the magnetic state lifetimes (T₁) of hyperpolarized signals by reducing dipole-dipole relaxation pathways. ucl.ac.ukrsc.org For instance, the deuteration of certain substrates has been shown to improve polarization transfer and increase T₁ relaxation times. ucl.ac.uk Although one study on a deuterated diazirine isotopomer found that deuterium (B1214612) incorporation did not strongly affect T₁ relaxation, the principle remains a key strategy in the design of hyperpolarized probes. nih.gov This suggests that hyperpolarized ¹H or ¹³C NMR could be used to detect the fleeting deuterated carbene or its immediate reaction products in real-time, providing crucial mechanistic insights.

The presence of the deuterium atom in this compound provides a unique spectroscopic handle for monitoring its chemical transformations. Time-resolved ²H (Deuterium) NMR spectroscopy is a versatile and economical tool for tracking reaction kinetics. rsc.org

As this compound is consumed, its characteristic ²H NMR signal will decrease, while the signals corresponding to the deuterated products will emerge and grow. This allows for a direct, non-invasive method to measure reaction rates. For example, upon photolysis, the diazirine forms deuterated diazomethane, which can then undergo insertion or addition reactions. By monitoring the appearance and integration of new ²H NMR signals, the distribution of products can be quantified, and the reaction pathway can be traced. This technique is particularly powerful for distinguishing between different potential mechanisms, such as intermolecular versus intramolecular reaction pathways. nih.gov The kinetic isotope effect, discovered through studies involving deuterium, can also be probed to gain deeper insights into reaction mechanisms. escholarship.org

Once the reactions of the carbene generated from this compound are complete, multidimensional NMR techniques are employed to rigorously confirm the structures of the resulting stable products. nih.gov These experiments provide detailed information about the connectivity of atoms within a molecule.

Commonly used techniques include:

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to identify the carbon atom bearing the deuterium, as it would likely show a modified cross-peak or be absent from a standard proton-detected spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and determining where the deuterated carbene has inserted.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, helping to establish the proton framework of the product.

For example, if the deuterated carbene inserts into a C-H bond of another molecule, the resulting product will have a CHD group. Multidimensional NMR would be used to unambiguously locate this group within the product's structure, thus confirming the outcome of the reaction. orientjchem.org

Vibrational Spectroscopy (IR) for Transient Species and Reaction Progress

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, making it highly sensitive to changes in bonding and structure. For this compound, IR spectroscopy is useful for both characterizing the starting material and detecting transient intermediates. dntb.gov.ua

The substitution of a hydrogen atom with deuterium significantly alters the vibrational frequencies of the molecule due to the change in reduced mass. libretexts.org This isotopic effect is a powerful tool for vibrational mode assignment. edurev.in The C-D stretching vibration in this compound is expected to appear at a significantly lower frequency (around 2100-2200 cm⁻¹) compared to the corresponding C-H stretch (around 2900-3000 cm⁻¹) in the non-deuterated analogue. libretexts.orgcchmc.org This provides a clear spectral window to monitor the deuterated position.

Computational studies on 3H-diazirine have provided theoretical vibrational frequencies, which serve as a benchmark for experimental analysis. A comparison of the expected IR frequencies for the C-H and C-D bonds is presented in the table below.

Vibrational ModeTypical Frequency (C-H)Expected Frequency (C-D)Isotopic Ratio (νH/νD)
C-H/C-D Stretch~3000 cm⁻¹~2200 cm⁻¹~1.36
CH₂/CDH Scissor~1450 cm⁻¹Lower (variable)>1
CH₂/CDH Wag/Twist~1250 cm⁻¹Lower (variable)>1

Data is estimated based on typical isotopic shifts. libretexts.orgedurev.in

Furthermore, transient IR spectroscopy allows for the detection of short-lived intermediates. semanticscholar.org By using a pump-probe setup, the photolysis of this compound can be initiated with a UV laser pulse (pump), and the subsequent evolution of transient species, like the deuterated carbene or diazo isomer, can be monitored by probing their unique IR absorption bands on timescales from picoseconds to milliseconds. researchgate.net

Electronic Spectroscopy (UV-Vis) for Monitoring Photoreactions

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption spectroscopy, is a fundamental technique for monitoring photoreactions. Diazirines possess a characteristic weak absorption band in the near-UV region, typically between 350-400 nm, corresponding to the n → π* transition of the N=N double bond.

The photolysis of this compound is initiated by irradiating the sample at a wavelength within this absorption band. The progress of the photoreaction can be easily monitored by measuring the decrease in the absorbance of this characteristic peak over time. nih.gov This allows for the determination of the reaction kinetics, including the quantum yield of diazirine disappearance.

Upon irradiation, the diazirine can isomerize to a linear diazo compound, which has a different absorption spectrum. dntb.gov.ua In some cases, the formation and subsequent decay of the diazo intermediate can be observed, providing insight into the two-step photochemical pathway that ultimately leads to the carbene. researchgate.net

Matrix Isolation Spectroscopy for Reactive Intermediates at Cryogenic Temperatures

Matrix isolation is a powerful technique for trapping and studying highly reactive species that would otherwise have fleeting lifetimes at room temperature. fu-berlin.de The method involves co-depositing the molecule of interest, in this case, this compound, with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface (typically at temperatures below 20 K). mdpi.com This forms a rigid, inert matrix that isolates individual diazirine molecules.

Once isolated, the this compound can be photolyzed in situ using a UV light source. The resulting highly reactive deuterated carbene intermediate becomes trapped in the surrounding inert gas cage, preventing it from reacting further. rsc.org The trapped intermediate can then be studied using various spectroscopic methods, most commonly IR spectroscopy. researchgate.net The IR spectrum of the isolated carbene will exhibit unique vibrational modes that can be compared with theoretical calculations to confirm its structure and electronic state (singlet or triplet). This technique provides an unparalleled opportunity to directly observe and characterize the primary photoproduct of diazirine photolysis. uni-giessen.de

Theoretical and Computational Studies of 3 Deuterio 3h Diazirine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of 3-deuterio-3H-diazirine, which governs its stability, geometry, and reaction pathways. High-level ab initio and density functional theory (DFT) methods are employed to model these characteristics with high accuracy. nasa.gov The substitution of a hydrogen atom with deuterium (B1214612) has a negligible effect on the electronic structure and the potential energy surface, but it significantly alters the vibrational frequencies, which is key to understanding kinetic isotope effects.

Computational studies have mapped the potential energy surface (PES) of the cyclic C H₂N₂ isomers, revealing their relative stabilities and the energy barriers separating them. nasa.gov The 3H-diazirine isomer is the most stable cyclic form. nasa.gov The deuterated analogue, this compound, shares this distinction.

Table 1: Relative Energies of c-CH₂N₂ Isomers This table, based on calculations of the non-deuterated species, illustrates the relative stability of the 3H-diazirine structure.

IsomerRelative Energy (kcal/mol)Computational Method
3,3H-diazirine0.0CCSD(T)-F12b/CBS
1,3H-diazirine20.1CCSD(T)-F12b/CBS
(E)-1,2H-diazirine47.8CCSD(T)-F12b/CBS
(Z)-1,2H-diazirine51.3CCSD(T)-F12b/CBS
Data sourced from computational studies on c-CH₂N₂. nasa.gov

The photolysis of this compound generates monodeuteriocarbene (HDC:). Carbenes have two non-bonding electrons, which can result in either a singlet state (electrons paired) or a triplet state (electrons unpaired). The energy difference between these states, the singlet-triplet gap (ΔEₛₜ), is a critical parameter that dictates the carbene's reactivity and is a primary focus of computational studies. chemrxiv.orgchemrxiv.org

The theoretical prediction of this gap is challenging and often requires sophisticated methods. chemrxiv.orgchemrxiv.org For the parent methylene (B1212753) (CH₂), the triplet state is the ground state. However, substituents can alter the gap and even reverse the ordering. Computational methods like multireference configuration interaction (MRCI), coupled-cluster, and certain density functionals are used to calculate these gaps with chemical accuracy (within ~1-2 kcal/mol). chemrxiv.orgprinceton.edu These calculations are essential for predicting the chemical behavior of carbenes generated from deuterated diazirines in subsequent reactions.

Table 2: Computed Singlet-Triplet Gaps (ΔEₛₜ) for Representative Carbenes

CarbeneΔEₛₜ (kcal/mol)Ground State
Methylene (CH₂)-9.0Triplet
Dichlorocarbene (CCl₂)+21.0Singlet
Difluorocarbene (CF₂)+56.9Singlet
Negative values indicate the triplet state is lower in energy.

Computational chemistry is uniquely capable of characterizing the high-energy, transient structures of transition states and intermediates that are difficult to observe experimentally. For the decomposition of this compound, calculations identify the geometries and energies of several key points along the reaction coordinate. nih.govnih.gov

The reaction begins from the ground state structure of the diazirine. Upon photoexcitation, it reaches the Franck-Condon region of the S₁ excited state. The system then evolves toward an S₁/S₀ conical intersection, which serves as an efficient funnel for non-radiative decay back to the ground electronic state. nih.gov From this point on the S₀ surface, the molecule overcomes a final transition state for the extrusion of N₂, leading to the formation of the carbene intermediate. nih.gov The precise structures and energies of these points are optimized using methods like Complete Active Space Self-Consistent Field (CASSCF), which are well-suited for studying excited states and bond-breaking processes. nih.gov

Modeling of Reaction Mechanisms and Kinetics

Computational modeling extends beyond static structures to simulate the dynamics and rates of chemical reactions. For this compound, this involves elucidating the step-by-step mechanism of its decomposition and predicting how isotopic substitution affects the reaction rate.

A variety of computational methods are used to model the reactions of diazirines. Ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled-Cluster (CCSD, CCSD(T)), are based on first principles and can achieve very high accuracy, especially for calculating energies. nih.gov These methods were used to determine the relative energies of diazirine isomers and the barriers between them. nasa.gov

Density Functional Theory (DFT) is another widely used approach that offers a good balance between computational cost and accuracy. nih.govnih.gov Functionals like B3LYP and M06 are commonly employed. nih.gov These methods are used to optimize the geometries of reactants, products, intermediates, and transition states, as well as to calculate their vibrational frequencies, which are essential for predicting kinetic isotope effects. nih.gov

Table 3: Overview of Computational Methods

Method TypeExamplesTypical Application
Ab InitioHF, MP2, CCSD(T)High-accuracy energy calculations, benchmarking. nih.gov
Density Functional Theory (DFT)B3LYP, M06, PBE0Geometry optimization, frequency calculations, reaction pathways. nih.gov
Multireference MethodsCASSCF, CASPT2Excited states, conical intersections, bond breaking/forming. nih.govnih.gov

The primary motivation for studying this compound is to probe reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the light isotopologue (kₗ) to that of the heavy one (kₗ). A primary KIE occurs when the bond to the isotope is broken or formed in the rate-determining step of the reaction. princeton.edu

The physical basis for the primary KIE is the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. princeton.edu The C-D bond has a lower ZPVE due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound (kₗ / kₗ > 1). princeton.edu

Theoretical models predict the KIE by calculating the vibrational frequencies for the reactant and the transition state. The difference in ZPVE between the C-H and C-D bonds in the reactant is largely lost in the transition state if that bond is being broken. This difference in activation energy can be calculated to predict the KIE. For the decomposition of this compound, a significant primary KIE would provide strong evidence that a C-H(D) bond is breaking in the rate-determining step.

Table 4: Zero-Point Vibrational Energy (ZPVE) Contribution to KIE

BondApproximate Stretching Frequency (cm⁻¹)ZPVE (kcal/mol)ZPVE Difference (kcal/mol)
C-H30004.31.2
C-D22003.1
This simplified model illustrates that the C-H bond has a higher zero-point energy. This difference is the primary origin of the kinetic isotope effect when this bond is broken in the rate-determining step.

Conformational Analysis and Investigation of Ring Strain Effects

The three-membered ring structure of diazirines, including this compound, is inherently strained, leading to a unique conformational landscape dominated by the rigid geometry of the ring. Theoretical and computational studies, primarily on the non-deuterated parent compound 3H-diazirine, provide significant insights into its structural parameters and the energetic consequences of its strained nature.

Conformational Analysis

High-level ab initio quantum chemical methods have been employed to determine the equilibrium structure of 3H-diazirine. These studies are crucial for understanding the foundational geometry upon which the effects of isotopic substitution, such as in this compound, can be inferred.

Detailed calculations at the CCSD(T)/cc-pVQZ level of theory provide a precise picture of the molecule's geometry. The molecule possesses a C2v symmetry, with the two hydrogen atoms being equivalent. The substitution of one of these hydrogen atoms with deuterium to form this compound breaks this symmetry, resulting in a molecule with C_s symmetry.

The primary effect of this isotopic substitution on the molecule's geometry is expected to be minimal and subtle. ajchem-a.com It is well-established in computational chemistry that deuteration typically leads to a slight shortening of the C-D bond compared to the C-H bond. chemrxiv.orgresearchgate.net This is a consequence of the lower zero-point vibrational energy of the heavier deuterium atom, which results in a slightly shorter average bond length. researchgate.net Consequently, in this compound, the C-D bond is predicted to be marginally shorter than the C-H bond. Other geometric parameters, such as the N-N and C-N bond lengths and the various bond angles, are not expected to be significantly altered by this isotopic substitution. ajchem-a.com

The computed structural parameters for the parent 3H-diazirine are summarized in the interactive data table below. These values provide a robust framework for understanding the conformation of this compound.

Interactive Data Table: Calculated Geometrical Parameters of 3H-diazirine and Theoretical Effects of Deuteration

ParameterValue for 3H-diazirine (CCSD(T)/cc-pVQZ) Theoretical Effect of Deuteration at C3
Bond Lengths
C-H1.079 ÅThe C-D bond in this compound is expected to be slightly shorter than the corresponding C-H bond.
C-N1.480 ÅNegligible change expected.
N-N1.230 ÅNegligible change expected.
Bond Angles
∠HCH119.8°The corresponding ∠DCH angle is expected to be very similar.
∠HCN117.1°The corresponding ∠DCN and ∠HCN angles are expected to be very similar.
∠NCN49.1°Negligible change expected.

Investigation of Ring Strain Effects

The diazirine ring is characterized by significant ring strain, a consequence of the acute bond angles within the three-membered ring, which deviate substantially from the ideal values for sp³ and sp² hybridized atoms. This high ring strain is a dominant factor in the chemistry of diazirines, making them valuable precursors for the generation of carbenes upon photolysis or thermolysis.

Specialized Applications in Fundamental Chemical Research

As a Tool for Deuterium (B1214612) Labeling and Tracing in Complex Synthetic Sequences

The incorporation of a deuterium atom provides 3-deuterio-3H-diazirine with a stable isotopic label that can be tracked through multi-step chemical transformations or within complex biological environments. When the diazirine is photolytically activated to form a carbene and subsequently reacts with a target molecule, the deuterium atom is covalently and permanently attached to that target.

This labeling strategy is invaluable for several reasons:

Mass Spectrometric Detection: The mass of the deuterated product will be one mass unit higher than its non-deuterated counterpart. This mass shift is readily detectable by mass spectrometry, allowing for the precise identification and quantification of labeled species within a complex mixture.

Metabolic Tracing: In chemical biology, molecules tagged with this compound can be introduced to cells or organisms. After a period of metabolic activity, the system can be irradiated to crosslink the labeled molecule to its interaction partners. The deuterium tag allows for the subsequent isolation and identification of these partners, providing a snapshot of metabolic pathways and molecular interactions. columbia.edubohrium.com This approach is analogous to using deuterated glucose to trace metabolic activity, where the C-D bond provides a unique spectroscopic handle. columbia.edu

Reaction Pathway Analysis: In synthetic chemistry, using this compound can help elucidate reaction pathways by tracking the position of the deuterium atom in the final products. This can distinguish between competing mechanisms or identify unexpected molecular rearrangements.

Precursor for the Controlled Generation of Specific Carbene Species

Upon irradiation with ultraviolet (UV) light, typically around 350 nm, this compound undergoes irreversible decomposition, extruding a molecule of nitrogen gas (N₂) to generate a highly specific and reactive intermediate: deuteriomethylene (CHD). wikipedia.orgnih.gov

Reaction: CDH-N=N (this compound) + hν → :CHD (Deuteriomethylene) + N₂

This generated carbene is a highly reactive, electrophilic species with a very short lifetime. Its primary mode of reaction is insertion into adjacent covalent bonds, including strong, typically unreactive carbon-hydrogen (C-H) bonds, as well as oxygen-hydrogen (O-H) and nitrogen-hydrogen (N-H) bonds. wikipedia.org This broad reactivity makes it an excellent tool for non-selective labeling of molecules in its immediate vicinity. The deuterium atom serves as a persistent marker on the carbene, allowing the products of these insertion reactions to be easily identified.

Property of Generated CarbeneDescription
Species Deuteriomethylene (:CHD)
Generation Method Photolysis of this compound
Key Reactivity Insertion into C-H, O-H, N-H bonds
Primary Application Covalent labeling and crosslinking
Detection Handle Deuterium isotope for mass spectrometry

Methodological Advancements in Photo-Crosslinking Chemistry

Photo-crosslinking is a powerful technique used to identify transient or weak interactions between molecules, such as ligand-receptor or protein-protein interactions. nih.gov Diazirines are among the most effective photo-reactive groups for this purpose due to their small size, chemical stability in the dark, and the highly reactive nature of the carbene they produce upon activation. nih.gov The use of this compound offers particular advantages in this field.

The process of photo-crosslinking with a diazirine-based reagent follows a well-defined mechanism:

Activation: The process begins with the irradiation of the diazirine moiety with UV light of an appropriate wavelength (e.g., 350-380 nm). The diazirine absorbs a photon, promoting it to an excited state. nih.gov

Decomposition: From the excited state, the diazirine rapidly decomposes, releasing a molecule of dinitrogen (N₂), which is thermodynamically very stable. This decomposition is an irreversible step.

Carbene Formation: The primary product of this decomposition is a highly reactive singlet carbene. nih.gov In the case of this compound, this is deuteriomethylene (:CHD).

Covalent Insertion: The carbene, being electron-deficient, will rapidly and indiscriminately insert into the nearest available chemical bonds. wikipedia.org If the diazirine-containing molecule is bound to a target protein or nucleic acid, this insertion reaction forms a stable, covalent bond, effectively "crosslinking" the two entities.

A potential side reaction is the photoisomerization of the diazirine to a linear diazo compound, which can also be reactive but may exhibit different labeling patterns. nih.gov However, the primary pathway for labeling is through the highly reactive carbene.

The this compound moiety is not used in isolation but is incorporated into larger, multifunctional molecules known as photoactivatable reagents or probes. The design of these reagents is modular and strategic, typically comprising three key components:

Photo-reactive Group: The this compound core, which enables UV-triggered covalent crosslinking.

Targeting Ligand: A molecule with known affinity for a specific biological target (e.g., a drug, hormone, or metabolite). This component guides the probe to the desired location within a complex biological system.

Reporter Handle: A functional group that allows for the detection, enrichment, and identification of crosslinked products. A common choice is a terminal alkyne or azide, which can be modified post-crosslinking via bio-orthogonal "click chemistry" with a fluorescent dye or a biotin (B1667282) tag for affinity purification. nih.gov

The synthesis of such reagents involves standard organic chemistry techniques. The diazirine functionality is typically installed from a corresponding ketone. nih.gov For a deuterated diazirine, a deuterated ketone precursor would be required, which can be prepared using various deuteration methods. nih.gov

Applications in Biocatalytic Carbene Transfer Reactions

A groundbreaking development in carbene chemistry is the discovery that certain enzymes, particularly engineered hemoproteins, can catalyze carbene transfer reactions using diazirines as the carbene source. caltech.edunih.gov This approach circumvents the need for UV light, which can damage biological samples, and leverages the high selectivity of enzymes to control the reaction outcome.

Engineered variants of enzymes like protoglobin have been shown to activate aryl diazirines at room temperature, facilitating reactions such as cyclopropanation, silicon-hydrogen (Si-H) insertion, and nitrogen-hydrogen (N-H) insertion. nih.govwhiterose.ac.uk While research has focused on substituted diazirines, it is conceptually plausible that these biocatalysts could be adapted to activate this compound.

Such a system would enable:

Enzyme-Controlled Deuteromethylation: The biocatalytic transfer of a deuterated methylene (B1212753) group (:CHD) to a substrate with high stereoselectivity.

Mild Reaction Conditions: Carbene chemistry could be performed under physiological conditions without external reagents or photolysis.

Expansion of Biocatalysis: It would represent a significant expansion of new-to-nature enzymatic reactions, combining isotopic labeling with biocatalytic C-C and C-X bond formation.

The table below outlines the potential products from such a biocatalytic system using various substrates.

SubstrateEnzyme + this compoundProduct Class
Styrene (B11656)Deuterated Phenylcyclopropane
AnilineDeuterated N-Methylaniline
DimethylphenylsilaneDeuterated Silyl Methane

This emerging field merges the precision of enzymology with the unique utility of isotopically labeled carbene precursors. york.ac.uk

Contribution to the Exploration of Fundamental Organic Reaction Theory

The deuterium atom in this compound serves as a powerful probe for investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. chem-station.com

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond. If this bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound compared to the non-deuterated one.

By comparing the rate of carbene insertion for 3H-diazirine (generating :CH₂) with that of this compound (generating :CHD), researchers can gain deep insight into the transition state of the C-H insertion reaction.

A large primary KIE (kH/kD > 2): This would provide strong evidence that the cleavage of the target C-H bond is the rate-limiting event in the carbene insertion mechanism. It helps to confirm that the reaction proceeds via a concerted transition state where the C-H bond is broken as the new C-C and C-H bonds are formed.

A small or absent KIE (kH/kD ≈ 1): This would suggest that C-H bond breaking is not part of the rate-determining step, pointing towards a different mechanism, perhaps involving a stable intermediate.

These mechanistic studies are crucial for refining the theoretical models of carbene reactivity and for designing more efficient and selective chemical transformations.

Q & A

Q. Q1: What are the critical considerations for synthesizing 3-deuterio-3H-diazirine in laboratory settings?

Methodological Answer: Synthesis of this compound requires precise control of deuteration to maintain isotopic purity. Key steps include:

  • Using deuterated precursors (e.g., deuterated ammonia or amines) to ensure isotopic labeling at the 3-position.
  • Employing low-temperature photolytic or thermal decomposition of diazo compounds to prevent isotopic scrambling .
  • Validating isotopic incorporation via mass spectrometry or 1H/2H^1 \text{H}/^2 \text{H} NMR analysis .
    Safety Note: Follow protocols for handling diazirines, which are light-sensitive and may release nitrogen gas upon decomposition .

Q. Q2: How do thermodynamic properties (e.g., ΔfH°gas) influence experimental design with this compound?

Methodological Answer: Thermodynamic parameters like enthalpy of formation (ΔfH°gas) and reaction free energy (ΔrG°) are critical for predicting stability and reactivity:

  • Use NIST-recommended values (e.g., ΔfH°gas for 3H-diazirine: 238 kJ/mol) to model reaction feasibility .
  • Compare deuterated vs. non-deuterated analogs to assess isotopic effects on reaction kinetics and equilibria .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in IR or NMR data may arise from isotopic effects or impurities. Strategies include:

  • Cross-referencing with high-purity standards (e.g., NIST-validated spectra) .
  • Re-evaluating solvent interactions using computational tools (e.g., DFT simulations) to predict deuteration-induced shifts in vibrational frequencies .

Q. Q4: What advanced techniques are recommended for studying the photolytic behavior of this compound in protein interaction studies?

Methodological Answer: Photolysis experiments require:

  • Ultraviolet (UV) light at 350–365 nm to activate the diazirine moiety without damaging biomolecules .
  • Quenching protocols to capture transient intermediates (e.g., flash-freezing with liquid nitrogen).
  • Mass spectrometry or X-ray crystallography to map deuterium incorporation in target proteins, leveraging isotopic labeling for precise tracking .

Q. Q5: How can isotopic labeling in this compound enhance mechanistic studies of carbene insertion reactions?

Methodological Answer: Deuterium labeling enables:

  • Isotopic tracing to distinguish between competing reaction pathways (e.g., C–H vs. C–D insertion).
  • Kinetic isotope effect (KIE) analysis to quantify rate differences, using kH/kDk_{\text{H}}/k_{\text{D}} ratios for mechanistic validation .

Methodological Frameworks

Q. Q6: What protocols ensure safe handling and storage of this compound in photolabeling experiments?

Methodological Answer:

  • Storage: Keep in amber vials at –20°C under inert gas (argon) to prevent photodecomposition .
  • Handling: Use gloveboxes with UV-filtered lighting and wear nitrile gloves to avoid dermal exposure (classified as skin irritant category 2) .
  • Waste disposal: Neutralize residual diazirine with aqueous sodium thiosulfate before disposal .

Q. Q7: How should researchers design controls to validate the specificity of this compound in crosslinking assays?

Methodological Answer:

  • Include non-deuterated analogs to differentiate isotopic effects from nonspecific binding.
  • Use competitive inhibition assays with unlabeled ligands to confirm target specificity .
  • Validate crosslinking efficiency via SDS-PAGE and autoradiography (if radiolabeled) .

Data Analysis and Interpretation

Q. Q8: What statistical approaches are suitable for analyzing inconsistent reactivity data in deuterated diazirine studies?

Methodological Answer:

  • Apply multivariate analysis to isolate variables (e.g., solvent polarity, temperature).
  • Use Bayesian inference models to quantify uncertainty in isotopic effect measurements .

Q. Q9: How can computational chemistry complement experimental studies of this compound?

Methodological Answer:

  • Simulate transition states using Gaussian or ORCA software to predict deuteration effects on reaction pathways .
  • Compare experimental ΔrH° values with density functional theory (DFT) calculations to refine thermodynamic models .

Q. Q10: What strategies mitigate decomposition of this compound during long-term kinetic studies?

Methodological Answer:

  • Stabilize solutions with radical scavengers (e.g., TEMPO) .
  • Monitor decomposition rates via inline UV-Vis spectroscopy and adjust reaction conditions in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.